Methyl 3-(2-hydroxyphenyl)prop-2-enoate
Overview
Description
Methyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamic acid and features a hydroxyphenyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-hydroxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(2-oxophenyl)prop-2-enoate.
Reduction: The double bond in the propenoate moiety can be reduced to form methyl 3-(2-hydroxyphenyl)propanoate.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Methyl 3-(2-oxophenyl)prop-2-enoate
Reduction: Methyl 3-(2-hydroxyphenyl)propanoate
Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-(2-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(2-hydroxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the compound’s conjugated double bond system may allow it to participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Methyl 3-(2-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(3-methylphenyl)prop-2-enoate:
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: The position of the hydroxy group affects the compound’s chemical properties and biological activity.
Methyl 3-(2-methoxyphenyl)prop-2-enoate: The presence of a methoxy group instead of a hydroxy group alters the compound’s polarity and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, and its derivatives may possess valuable biological activities. Further research into this compound could uncover new uses and enhance our understanding of its properties and mechanisms of action.
Properties
IUPAC Name |
methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXREWKKROWOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943139 | |
Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20883-98-1 | |
Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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